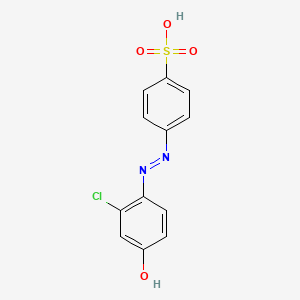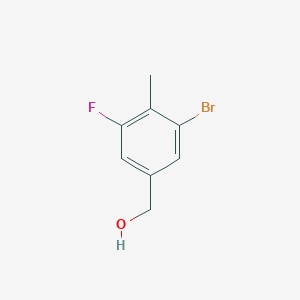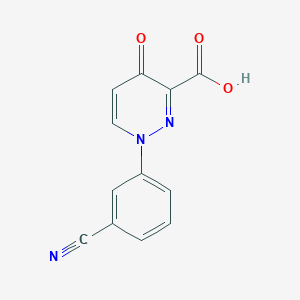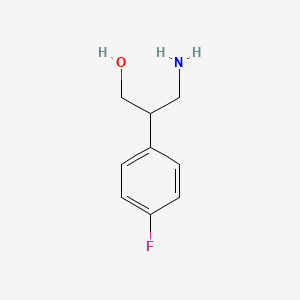![molecular formula C37H44NO2PS B15155920 N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155920.png)
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide is a complex organophosphorus compound. This compound is notable for its unique structure, which includes a xanthene backbone and a diphenylphosphanyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of 1,5-dibromopentane with lithium diphenylphosphide or diphenylphosphine in the presence of caesium hydroxide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The compound is usually purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various transition metal catalysts for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines.
Applications De Recherche Scientifique
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions
Biology: The compound can be used in the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and the metal center used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(diphenylphosphino)pentane: Another organophosphorus compound with similar applications in catalysis.
1,3-Bis(diphenylphosphino)propane: Used in similar catalytic reactions but with different steric and electronic properties.
Uniqueness
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its xanthene backbone, which provides additional stability and electronic properties compared to other similar compounds. This makes it particularly effective in certain catalytic applications where stability and reactivity are crucial.
Propriétés
Formule moléculaire |
C37H44NO2PS |
|---|---|
Poids moléculaire |
597.8 g/mol |
Nom IUPAC |
N-[1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H44NO2PS/c1-35(2,3)34(38(9)42(39)36(4,5)6)28-22-16-23-29-32(28)40-33-30(37(29,7)8)24-17-25-31(33)41(26-18-12-10-13-19-26)27-20-14-11-15-21-27/h10-25,34H,1-9H3 |
Clé InChI |
OPZNKILVSCIGHA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-methoxyphenyl)-12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15155839.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
![N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B15155868.png)
![2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid](/img/structure/B15155879.png)
![{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B15155893.png)

![4-Isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B15155904.png)
![4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide](/img/structure/B15155911.png)
![4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15155928.png)




